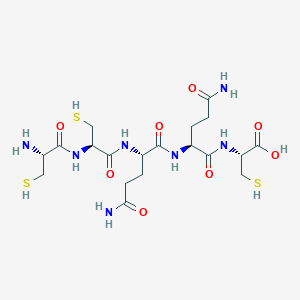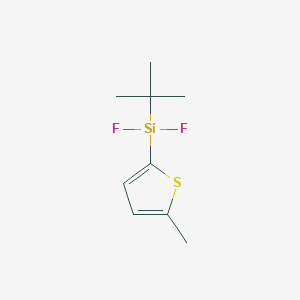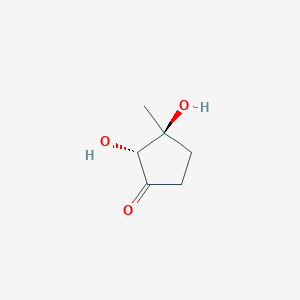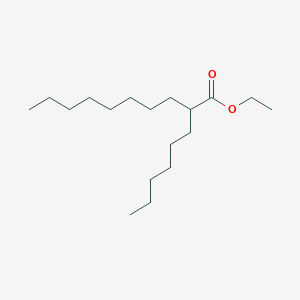![molecular formula C12H10N4O2S2 B14197048 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine CAS No. 922505-43-9](/img/structure/B14197048.png)
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine is a chemical compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety linked to a thiadiazole ring via a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Thiadiazole Formation: The final step involves the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Aplicaciones Científicas De Investigación
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds such as isoquinoline-1-sulfonamide and isoquinoline-1-carboxamide share structural similarities with 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine.
Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazol-3-amine and 5-(methylsulfonyl)-1,2,4-thiadiazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined structural features of isoquinoline and thiadiazole, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
922505-43-9 |
|---|---|
Fórmula molecular |
C12H10N4O2S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
5-(isoquinolin-1-ylmethylsulfonyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H10N4O2S2/c13-11-15-12(19-16-11)20(17,18)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-6H,7H2,(H2,13,16) |
Clave InChI |
OATBEVIVTJSPFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2CS(=O)(=O)C3=NC(=NS3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)


![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)

![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)

